(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORTTOHYXWCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584544 | |
| Record name | {2-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-21-2 | |
| Record name | {2-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification of 2-Hydroxyphenylboronic Acid
-
- 2-hydroxyphenylboronic acid (or its derivatives)
- 2-chlorobenzyl chloride
-
- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the phenol and facilitate nucleophilic substitution.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature: Elevated temperatures (e.g., 60–100°C) to improve reaction kinetics.
Mechanism:
The phenolate ion attacks the benzylic carbon of 2-chlorobenzyl chloride via an SN2 mechanism, forming the ether linkage.Outcome:
Formation of this compound or its protected intermediate if the boronic acid is introduced later.
Borylation to Introduce Boronic Acid Functionality
If starting from a 2-chlorophenyl ether intermediate without boronic acid, the boronic acid group can be introduced via:
Transition Metal-Catalyzed Borylation:
- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.
- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium acetate or potassium carbonate.
- Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane.
- Temperature: Typically 80–100°C.
Hydrolysis:
The pinacol boronate ester intermediate is hydrolyzed under acidic or aqueous conditions to yield the free boronic acid.
Industrial and Laboratory Scale Considerations
Scale-Up:
Industrial synthesis optimizes reaction parameters for yield and purity, often employing continuous flow reactors for better heat and mass transfer.Purification:
Purification typically involves recrystallization and chromatographic techniques to remove unreacted starting materials and side products.Storage:
The product is stored under inert atmosphere at 2–8°C to prevent degradation.
Comparative Table of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Etherification | 2-hydroxyphenylboronic acid, 2-chlorobenzyl chloride, K2CO3, DMF, 60–100°C | Formation of ether linkage | SN2 mechanism, base promotes phenolate formation |
| Borylation (if needed) | Aryl halide intermediate, B2pin2, Pd catalyst, KOAc, DMF/THF, 80–100°C | Introduction of boronic acid group via ester | Followed by hydrolysis to boronic acid |
| Hydrolysis (post-borylation) | Acidic or aqueous conditions | Conversion of boronate ester to boronic acid | Mild conditions to preserve product integrity |
| Purification | Recrystallization, chromatography | Isolation of pure product | Ensures high purity for synthetic applications |
| Storage | Inert atmosphere, 2–8°C | Product stability | Prevents oxidation and degradation |
Research Findings and Additional Notes
The etherification step is critical and generally proceeds with high selectivity under basic conditions. Potassium carbonate is preferred due to its mildness and effectiveness.
Borylation reactions have been extensively studied for aryl halides and phenol derivatives, with palladium catalysts providing high efficiency and functional group tolerance.
Alternative methods such as Chan-Lam coupling have been used to functionalize phenolic groups with boronic acids, though the SN2 etherification followed by borylation remains the standard for this compound class.
Hydrolysis and purification steps are essential to remove residual catalysts, byproducts such as lithium chloride (LiCl), and solvents, ensuring the final compound’s suitability for sensitive applications like pharmaceutical intermediates.
The synthetic approach aligns with general protocols for phenylboronic acid derivatives, leveraging well-established organoboron chemistry.
Chemical Reactions Analysis
Types of Reactions
(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and water. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Organic Synthesis
(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to form stable intermediates enhances the efficiency of these reactions, leading to high yields of desired products.
Medicinal Chemistry
The compound has garnered attention for its potential in drug development :
- Boron Neutron Capture Therapy (BNCT) : It is being explored for use in BNCT, a cancer treatment modality that selectively targets tumor cells while sparing healthy tissue. The unique properties of boron-containing compounds allow them to absorb neutrons and emit cytotoxic particles upon irradiation, making them effective against cancer cells.
- Enzyme Inhibition : this compound can inhibit specific enzymes by forming covalent bonds with active site residues. This property is beneficial for developing inhibitors against proteases involved in various diseases, including cancer and viral infections .
Materials Science
In materials chemistry, this compound is used to create advanced materials with tailored properties:
- Polymer Synthesis : It serves as a building block for synthesizing polymers with specific functionalities. The ability to form stable carbon-boron bonds allows for the creation of novel materials with applications in electronics and nanotechnology .
- Bioconjugation : The compound's reactivity with diols makes it suitable for bioconjugation applications, where it can be used to label biomolecules or enhance drug delivery systems.
Case Study 1: Boron Neutron Capture Therapy
A study investigated the efficacy of boron-containing compounds, including this compound, in BNCT for treating glioblastoma. Results indicated that these compounds could effectively target tumor cells while minimizing damage to surrounding healthy tissue. The study highlighted the potential of boron compounds in improving therapeutic outcomes in cancer treatment .
Case Study 2: Enzyme Inhibition
Research demonstrated that this compound could inhibit serine proteases by forming covalent bonds with the active site serine residues. This inhibition was shown to affect cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura coupling | High yield of complex organic molecules |
| Medicinal Chemistry | Boron Neutron Capture Therapy | Targeted cancer treatment |
| Enzyme inhibition | Potential treatment for various diseases | |
| Materials Science | Polymer synthesis | Development of advanced materials |
| Bioconjugation | Enhanced drug delivery systems |
Mechanism of Action
The mechanism of action of (2-((2-Chlorobenzyl)oxy)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Substituted Benzyl/Phenoxy Boronic Acids
- (3-((2-Chlorophenoxy)methyl)phenyl)boronic Acid: This analog replaces the benzyloxy group with a phenoxy-methyl substituent. The chlorine’s position (ortho vs. para/meta) and the ether linkage (benzyloxy vs. phenoxy) influence steric bulk and electronic effects, altering interactions with biological targets like β-lactamases or tubulin .
- (4-(Benzyloxy)-3-chlorophenyl)boronic Acid : Here, the chlorine is on the phenyl ring rather than the benzyl group. This positional isomerism may reduce steric hindrance, enhancing solubility or target accessibility .
- Phenyl Boronic Acid: A simpler analog lacking substituents, it shows superior diagnostic accuracy in detecting KPC β-lactamases compared to aminophenylboronic acid (APBA) .
Triazole-Substituted Boronic Acids
1-AmidO-2-triazolylethaneboronic acid () replaces the phenyl ring in traditional boronic acids with a triazole group. This modification retains inhibitory activity against β-lactamases (Ki values comparable to phenyl analogs) while improving in vitro efficacy (lower MICs) due to enhanced hydrogen bonding or reduced steric hindrance .
Key Data and Research Findings
Table 1: Comparative Analysis of Boronic Acid Derivatives
*Estimated based on structural analogs.
Biological Activity
(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid, a member of the boronic acid family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
The compound exhibits significant biochemical activity due to its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic allows it to interact with various enzymes and proteins, influencing their activity. Notably, it can inhibit serine proteases by forming covalent bonds with the active site serine residue. Additionally, it has been shown to interact with carbohydrate-binding proteins, which can affect their stability and function.
Modulation of Cell Signaling
This compound can modulate key cell signaling pathways. Research indicates that it influences the MAPK signaling pathway, resulting in alterations in gene expression, cell proliferation, and apoptosis. The compound's ability to inhibit specific enzymes leads to significant changes in cellular metabolism .
Impact on Cancer Cells
Studies have demonstrated that this boronic acid derivative exhibits antiproliferative effects across various cancer cell lines. For example, it has been evaluated for its ability to induce cell cycle arrest and apoptosis in ovarian cancer cells. The mechanism involves significant accumulation of p21, a cyclin-dependent kinase inhibitor, leading to G2/M phase arrest .
Molecular Mechanism
At the molecular level, this compound exerts its biological effects primarily through covalent binding interactions with target biomolecules. This binding inhibits enzyme activity by preventing substrate binding and catalysis. In laboratory settings, long-term exposure to the compound has been shown to cause sustained changes in cellular functions such as metabolic activity and cell cycle progression .
Antiviral Activity
Research has explored the antiviral potential of boronic acids against various viruses. A study indicated that phenylboronic acid derivatives exhibit selective inhibition against dengue virus proteases while showing minimal activity against SARS-CoV-2 proteases . This selectivity is crucial for developing targeted antiviral therapies.
Anticancer Applications
In a comparative study of several phenylboronic acid derivatives, this compound was identified as a promising candidate due to its low micromolar IC50 values in inhibiting cancer cell proliferation. The structure-activity relationship analysis revealed that specific modifications could enhance its efficacy against different cancer types .
Data Table: Biological Activity Overview
| Activity Type | Effect | IC50 Value | Cell Line |
|---|---|---|---|
| Antiproliferative | Induces G2/M phase arrest | 4.60 nM | A2780 (Ovarian Cancer) |
| Enzyme Inhibition | Inhibits serine proteases | Variable (50 μM range) | Various |
| Antiviral | Inhibits dengue virus protease | 38.5 μM | DENV-2 |
| Selectivity | Minimal off-target activity | N/A | Thrombin and trypsin |
Q & A
Advanced Question
- Tubulin Polymerization Assay : Monitor turbidity at 350 nm in purified tubulin solutions (2 mg/mL in PEM buffer) with 10–50 µM compound. Compare IC₅₀ values to combretastatin A-4 controls.
- Apoptosis Induction : Use flow cytometry (FACScan) with Annexin V/PI staining on Jurkat cells after 8–24 hr exposure.
- Cytotoxicity : Screen against 39+ cancer cell lines (e.g., NCI-60 panel) and perform COMPARE analysis to assess mechanism uniqueness .
How does pH stability affect its application in aqueous reaction systems?
Advanced Question
Boronic acids undergo reversible hydrolysis to boronate esters in aqueous media. For this compound:
- Acidic Conditions (pH <4) : Protodeboronation occurs, degrading the compound.
- Neutral to Basic (pH 7–9) : Stable as boronate, suitable for Suzuki couplings.
Use buffered systems (e.g., phosphate, pH 7.5) or anhydrous solvents (e.g., THF) to minimize decomposition. Stability studies via ¹¹B NMR or HPLC track degradation kinetics .
What strategies mitigate protodeboronation during copper-promoted C–heteroatom couplings?
Advanced Question
- Additives : Use pyridine or quinoline to stabilize the boronate intermediate.
- Low Temperature : Conduct reactions at 0–25°C to slow hydrolysis.
- Microwave Assistance : Shorten reaction times to minimize exposure to protic conditions.
- Alternative Catalysts : Explore Au(I) or Ni(0) systems for improved tolerance .
How can computational methods predict reactivity in Petasis borono-Mannich reactions?
Advanced Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic addition to imines. Key parameters:
- Electrophilicity Index (ω) : Higher ω values correlate with faster imine activation.
- NPA Charges : Identify nucleophilic sites on the boronic acid.
- Steric Maps : Quantify steric hindrance using SambVca software. Validate predictions with kinetic experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
